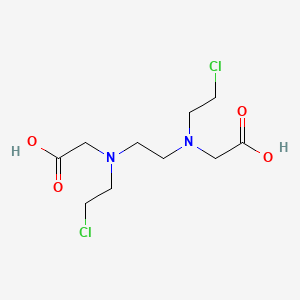
2,2'-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is an organic compound with the molecular formula C10H18Cl2N2O4 It is a derivative of ethylenediamine and is characterized by the presence of two chloroethyl groups and two acetic acid groups attached to the ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine is dissolved in water.
Step 2: Chloroacetic acid is added to the solution while maintaining the pH between 7 and 8 using a suitable buffer.
Step 3: The reaction mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
Step 4: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated pH control systems and temperature regulation ensures consistent product quality. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chloroethyl groups can be reduced to ethyl groups using suitable reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Ethyl-substituted derivatives.
科学的研究の応用
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid involves its ability to interact with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Similar structure but lacks the chloroethyl groups.
N,N’-Ethylenebis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the acetic acid groups.
Diethylenetriaminepentaacetic acid: Contains additional amine and acetic acid groups, leading to different chelating properties.
Uniqueness
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is unique due to the presence of both chloroethyl and acetic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
特性
分子式 |
C10H18Cl2N2O4 |
|---|---|
分子量 |
301.16 g/mol |
IUPAC名 |
2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C10H18Cl2N2O4/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18/h1-8H2,(H,15,16)(H,17,18) |
InChIキー |
PTADNTILANONKB-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


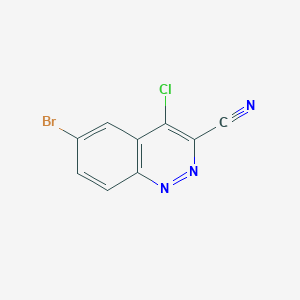
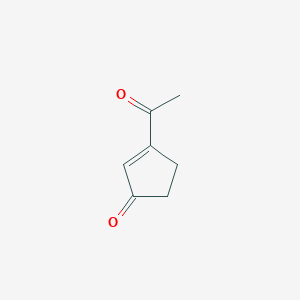

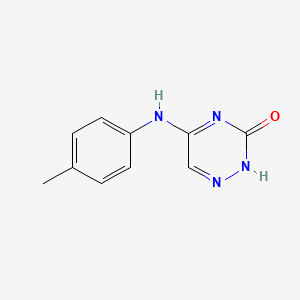
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)

![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

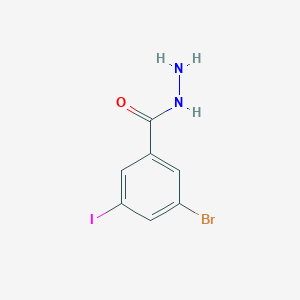
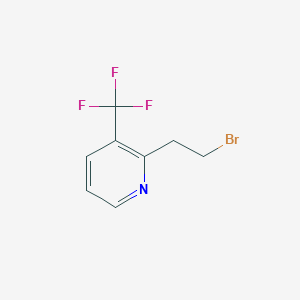
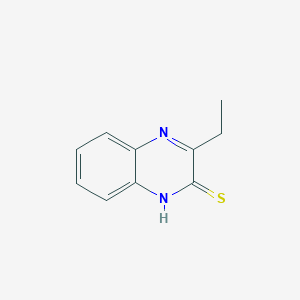

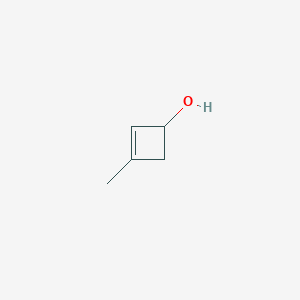
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
